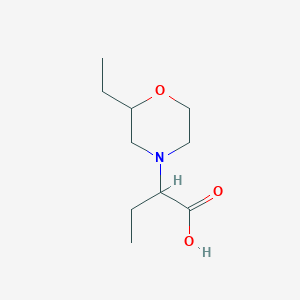
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C11H7FN2O It is known for its unique structure, which includes a fluorine atom, a methoxy group, and a carbonitrile group attached to an isoquinoline backbone
Méthodes De Préparation
The synthesis of 8-Fluoro-5-methoxyisoquinoline-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group can be added via methylation using reagents like dimethyl sulfate or methyl iodide.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols, leading to the formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Fluoro-5-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can enhance binding affinity and selectivity towards these targets, leading to specific biological effects. The carbonitrile group can also participate in interactions with nucleophiles, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
8-Fluoro-5-methoxyisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:
8-Fluoro-5-methylisoquinoline-1-carbonitrile: This compound has a methyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxyisoquinoline-1-carbonitrile: This compound lacks the fluorine atom, which can result in different binding affinities and selectivities towards molecular targets.
8-Fluoroisoquinoline-1-carbonitrile: This compound lacks the methoxy group, which can influence its solubility and overall chemical properties.
The presence of both the fluorine atom and the methoxy group in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Formule moléculaire |
C11H7FN2O |
|---|---|
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
8-fluoro-5-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7FN2O/c1-15-10-3-2-8(12)11-7(10)4-5-14-9(11)6-13/h2-5H,1H3 |
Clé InChI |
JBCUDLZMSVHZPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CN=C(C2=C(C=C1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


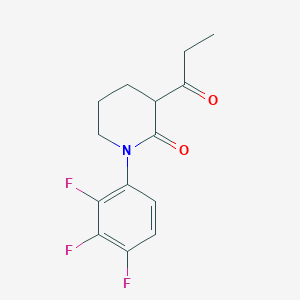
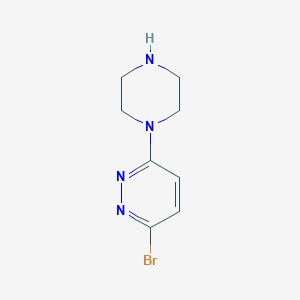
![3-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13222862.png)
![Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13222868.png)
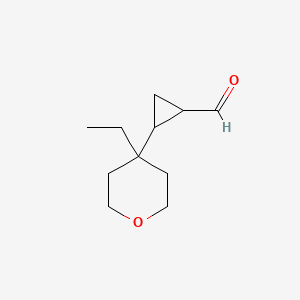
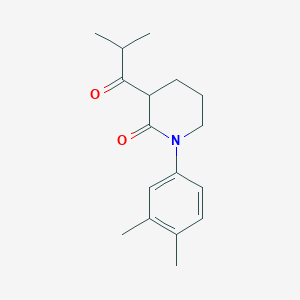
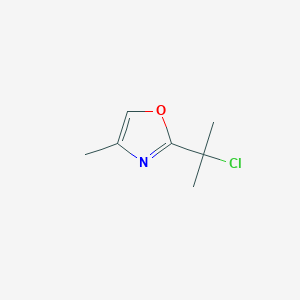
![1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)




![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)
